Galbacin

Catalog No.
S2689133
CAS No.
178740-32-4
M.F
C20H20O5
M. Wt
340.375
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galbacin

CAS Number

178740-32-4

Product Name

Galbacin

IUPAC Name

5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

Molecular Formula

C20H20O5

Molecular Weight

340.375

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3

InChI Key

QFUXQRHAJWXPGP-UHFFFAOYSA-N

SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

solubility

not available

5-[5-(1,3-Benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole is a natural product found in Magnolia sinica, Chamaecyparis obtusa var. formosana, and other organisms with data available.

Galbacin (CAS 178740-32-4) is a highly purified 2,5-bis-aryl-3,4-dimethyltetrahydrofuran lignan, originally isolated from botanical sources such as Myristica fragrans. In commercial procurement and advanced chemoinformatics, it is primarily valued as a potent AMP-activated protein kinase (AMPK) activator and a structurally rigid scaffold for stereoselective synthesis [1]. Unlike crude botanical mixtures that contain confounding psychoactive or broadly toxic components, high-purity Galbacin offers a precise, quantifiable baseline for metabolic syndrome modeling, anti-inflammatory screening, and targeted molecular docking. Its specific stereochemistry dictates its receptor binding affinity and limits off-target cytotoxicity, making it an optimal precursor and reference standard in drug discovery pipelines.

Substituting pure Galbacin with crude Myristica fragrans extracts or closely related tetrahydrofuran lignans compromises assay integrity and reproducibility. Crude botanical extracts contain up to 8% myristicin, a known narcotic and hepatotoxin that induces confounding cellular stress and apoptosis in metabolic assays, rendering baseline kinase measurements inaccurate[1]. Furthermore, while analog lignans (such as talaumidin or machillin F) share the tetrahydrofuran core, they often exhibit broad-spectrum cytotoxicity across multiple human cell lines [2]. Galbacin’s lack of generalized cytotoxicity ensures that observed AMPK activation or receptor binding effects are not secondary to cell death, making it non-interchangeable for long-term in vitro cellular assays and precision synthesis.

High-Fidelity AMPK Activation Without Extract-Induced Toxicity

In differentiated C2C12 skeletal muscle cells, isolated Galbacin at 5 µM provides targeted stimulation of the AMPK enzyme, a critical regulator of lipid and glucose homeostasis. When compared to the crude Myristica fragrans extract, which contains 4-8% myristicin (a compound known to cause severe cellular toxicity and apoptosis), pure Galbacin achieves kinase activation without confounding baseline toxicity [1]. This allows for precise quantification of energy metabolism pathways without the interference of non-specific cell death.

Evidence DimensionAMPK activation and cellular viability
Target Compound DataGalbacin (5 µM) stimulates AMPK with high cell viability preserved
Comparator Or BaselineCrude Myristica fragrans extract (contains 4-8% toxic myristicin)
Quantified DifferenceElimination of myristicin-induced toxicity while maintaining targeted AMPK phosphorylation
ConditionsDifferentiated C2C12 muscle cell assays

Procurement of pure Galbacin is essential for metabolic syndrome research where cell viability must be maintained to accurately measure downstream kinase signaling.

Selective Non-Toxicity in Standardized Cell Lines

Galbacin demonstrates a highly selective cytotoxicity profile compared to structurally similar 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans. In comparative in vitro assays, the analogs (-)-talaumidin and (+)-machillin F significantly inhibited the growth of UACC-62 (melanoma) and TK-10 cell lines. In contrast, Galbacin remained inactive against UACC-62, indicating a lack of broad-spectrum apoptotic activity [1]. This structural differentiation—driven by specific methylenedioxy substitutions—prevents off-target cell death in non-oncological assays.

Evidence DimensionGrowth inhibition of UACC-62 cell lines
Target Compound DataGalbacin (Inactive / no significant inhibition)
Comparator Or Baseline(-)-Talaumidin and (+)-Machillin F (Active / significant inhibition)
Quantified DifferenceComplete absence of broad-spectrum cytotoxicity in UACC-62 for Galbacin
ConditionsIn vitro human tumor cell line growth assays

Buyers conducting long-term metabolic or anti-inflammatory studies should select Galbacin over other lignans to prevent confounding baseline cytotoxicity.

High-Yield, Protection-Free Synthetic Scalability

For industrial and advanced laboratory procurement, the synthetic processability of a compound is critical. (+)-Galbacin can be synthesized via a highly efficient, protection-free asymmetric route utilizing a boron-mediated syn-aldol reaction followed by a BF3-Et2O mediated Friedel-Crafts reaction, achieving a 36% overall yield across 7 steps [1]. In contrast, traditional lignan syntheses requiring multiple protection and deprotection steps typically suffer from severe material loss, often yielding under 15% overall.

Evidence DimensionOverall synthetic yield and step efficiency
Target Compound Data36% overall yield (7 steps, protection-free)
Comparator Or BaselineTraditional multi-step protected lignan syntheses (<15% typical yield)
Quantified Difference>2-fold increase in overall yield with eliminated protection/deprotection steps
ConditionsBoron-mediated syn-aldol and Friedel-Crafts arylation

A high-yield, protection-free synthetic route ensures reliable commercial availability, batch-to-batch consistency, and lower procurement costs for scale-up.

Superior Binding Affinity in hspX Target Assays

In chemoinformatics screening for novel anti-tubercular agents targeting the Mycobacterium tuberculosis Heat Shock Protein (hspX), Galbacin demonstrated superior binding thermodynamics compared to common flavonoid benchmarks. Molecular docking analysis using AutoDock Vina revealed that Galbacin binds to the hspX receptor with an affinity of -7.3 kcal/mol [1]. This significantly outperforms standard comparative inhibitors such as Catechin (-6.8 kcal/mol) and Chelirubine (-6.3 kcal/mol), making it a high-priority candidate for downstream wet-lab validation.

Evidence DimensionBinding affinity (kcal/mol) to Mtb hspX protein
Target Compound Data-7.3 kcal/mol
Comparator Or BaselineCatechin (-6.8 kcal/mol)
Quantified Difference0.5 kcal/mol stronger binding affinity
ConditionsAutoDock Vina in silico molecular docking

For computational chemists and drug discovery buyers, Galbacin provides a validated, high-affinity structural scaffold for developing targeted anti-tubercular therapeutics.

Metabolic Syndrome and AMPK Pathway Modeling

Due to its ability to stimulate AMPK in C2C12 cells without the broad-spectrum cytotoxicity or narcotic effects seen in crude extracts, Galbacin is the optimal reference standard for in vitro assays evaluating lipid and glucose homeostasis[1].

Stereoselective Synthesis and Methodology Development

The established 7-step, protection-free synthetic route to Galbacin makes it an ideal target molecule or intermediate for laboratories developing novel Lewis base-catalyzed asymmetric sulfenylations or γ-butyrolactonization methodologies [2].

Anti-Tubercular Drug Discovery Pipelines

With a validated high binding affinity (-7.3 kcal/mol) to the M. tuberculosis hspX protein, Galbacin serves as a premium precursor and structural scaffold for synthesizing and screening next-generation anti-tubercular agents[3].

XLogP3

4.1

Wikipedia

Galbacin

Dates

Last modified: 08-16-2023

Explore Compound Types